molecular formula C11H14ClNO B13207426 N-(2-chlorophenyl)-2-methyloxolan-3-amine

N-(2-chlorophenyl)-2-methyloxolan-3-amine

Cat. No.: B13207426
M. Wt: 211.69 g/mol
InChI Key: WMJVYFVJOWKIDE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-methyloxolan-3-amine is a chemical compound of interest in organic chemistry and pharmaceutical research. It belongs to a class of compounds featuring an oxolane (tetrahydrofuran) ring linked to an amine-substituted chlorophenyl group . This structural motif is shared with other research chemicals, such as N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine (CAS 1555679-48-5) and N-[(4-Chlorophenyl)methyl]-2-methyloxolan-3-amine (CAS 1545843-42-2), which are utilized as building blocks in chemical synthesis . The compound's molecular framework suggests potential application in the exploration of structure-activity relationships (SAR) and as a synthetic intermediate for the development of novel pharmacological tools. Researchers value this compound for its potential role in modulating biological activity, given that analogous structures are often investigated for their receptor-binding properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C11H14ClNO/c1-8-10(6-7-14-8)13-11-5-3-2-4-9(11)12/h2-5,8,10,13H,6-7H2,1H3

InChI Key

WMJVYFVJOWKIDE-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution and Cyclization Approaches

The synthesis of aminooxolane derivatives generally involves constructing the oxolane ring followed by introducing the amino and chlorophenyl functionalities. These strategies often employ nucleophilic substitutions, cyclizations, and subsequent functional group modifications.

Multi-step Synthesis via Aromatic Amination and Ring Formation

A common approach involves initial formation of the aromatic amine followed by cyclization to form the oxolane ring. The aromatic amine precursor is often derived from halogenated benzene derivatives, such as 2-chlorophenyl compounds.

Detailed Preparation Methods

Synthesis via Mixed Anhydrides and Amine Coupling

Method Overview:

  • Reagents: Acid chlorides, amines, N-methylmorpholine, isobutyl chloroformate, tetrahydrofuran (THF), N,N-dimethylformamide (DMF).
  • Reaction Conditions: -15°C to room temperature, inert atmosphere, 1.5 hours.
  • Procedure:
    • Activation of the carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine in THF at low temperature.
    • Addition of halogenated benzylamine (e.g., 2-chlorobenzylamine) to form the amide.
    • Cyclization to form the oxolane ring, often under reflux or microwave irradiation.
  • Yield: Approximately 43%.

Reference: This method is detailed in a reaction scheme involving peptide synthesis strategies, emphasizing the formation of amides from acid chlorides and amines, followed by ring closure to form the oxolane core (see source).

Nucleophilic Aromatic Substitution and Cyclization

Method Overview:

  • Reagents: 2,6-Difluoro nitrobenzene, 2-chlorobenzylamine, diisopropylethylamine (DIPEA), acetonitrile.
  • Reaction Conditions: Room temperature, overnight stirring.
  • Procedure:
    • Nucleophilic substitution of the aromatic ring with benzylamine in acetonitrile.
    • Purification via chromatography.
  • Yield: About 43%.

Notes: This method involves aromatic amination followed by ring closure steps to generate the aminooxolane structure.

Reference: As described in the synthesis of related aromatic amines (see source).

Microwave-Assisted Cyclization

Method Overview:

  • Reagents: 3-Chloropyrazine-2-carboxamide, benzylamine, pyridine, methanol.
  • Reaction Conditions: Microwave irradiation at 140°C for 30 minutes.
  • Procedure:
    • Reaction of the amide with benzylamine under microwave heating.
    • Purification by recrystallization.
  • Yield: Approximately 80%.

Notes: Microwave-assisted synthesis accelerates ring formation and amination steps, providing high yields and shorter reaction times.

Reference: Detailed in the synthesis of heterocyclic amino derivatives (see source).

Reflux in Ethanol

Method Overview:

  • Reagents: 2-chlorobenzylamine, ethanol.
  • Reaction Conditions: Reflux for 24 hours.
  • Procedure:
    • Amine and solvent are heated under reflux.
    • Precipitate is filtered, washed, and recrystallized.
  • Yield: Around 16%.

Notes: This classical method involves nucleophilic substitution of chlorinated aromatic compounds with benzylamine.

Reference: Standard amination protocol (see source).

Other Notable Methods

  • Sulfonamide Formation: Involves chlorosulfonic acid treatment of chlorotoluene derivatives, followed by reaction with 3-chloroaniline to form sulfonamide intermediates, which can be further modified to aminooxolanes.
  • Hydrogenation and Reduction: Reduction of nitro or azo intermediates to amines, followed by ring closure.

Data Table Summarizing Preparation Methods

Method No. Reagents Reaction Conditions Yield (%) Key Features Reference
1 Acid chlorides, amines, N-methylmorpholine, isobutyl chloroformate -15°C to RT, inert atmosphere 43 Mixed anhydride route, peptide synthesis style
2 2,6-Difluoro nitrobenzene, benzylamine, DIPEA Room temperature, overnight 43 Aromatic amination
3 3-Chloropyrazine-2-carboxamide, benzylamine, pyridine Microwave at 140°C, 30 min 80 Microwave-assisted cyclization
4 2-chlorobenzylamine, ethanol Reflux, 24h 16 Classical amination
5 Chlorosulfonic acid, 3-chloroaniline Reflux, followed by purification Variable Sulfonamide intermediates

Considerations and Optimization

  • Yield Optimization: Microwave-assisted methods tend to offer higher yields and shorter reaction times.
  • Purity: Recrystallization and chromatography are essential for obtaining high-purity compounds.
  • Reaction Monitoring: TLC, HPLC, and NMR are employed to monitor progress and confirm identity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-methyloxolan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of phenol or ether derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-methyloxolan-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares N-(2-chlorophenyl)-2-methyloxolan-3-amine with structurally related compounds, focusing on substituent effects, physical properties, and reactivity.

Substituent Variations on the Aromatic Ring

a. N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine (CAS 1545810-10-3)
  • Structure : Differs in the chloro substituent position (para vs. ortho) and includes an additional methyl group on the phenyl ring.
  • Physical Properties : Reported as a liquid, contrasting with solid analogs (e.g., compounds in with melting points >80°C) .
  • Implications : The para-chloro and methyl groups may enhance steric hindrance and alter electronic properties compared to the ortho-chloro derivative.
b. N-(3-Bromophenyl)-2-methyloxolan-3-amine (CAS 1546098-17-2)
  • Structure : Bromine replaces chlorine at the meta position.
  • Molecular Weight : Higher (256.14 g/mol vs. ~225.72 g/mol for the target compound) due to bromine’s atomic mass .
  • Reactivity : Bromine’s lower electronegativity but higher polarizability may influence nucleophilic substitution rates.

Heterocyclic Core Modifications

a. N-[(2-Chlorophenyl)diphenylmethyl]aniline (T109)
  • Structure : Replaces oxolane with a diphenylmethyl group and aniline.
  • Physical State : Yellow-to-beige solid (melting point 131.4°C) .
  • Comparison : The bulky diphenylmethyl group likely increases melting point and reduces solubility compared to the oxolane-based target compound.
b. 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine
  • Structure : Pyridazine ring instead of oxolane, with methoxy and chloro substituents.
  • Crystallography : Planar conformation due to π-conjugation; hydrogen bonding via amine and pyridazine N .
  • Implications : The pyridazine ring may enhance rigidity and influence binding interactions in biological systems.

Physical and Spectroscopic Properties

Key Data for Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Notable Features
N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆ClNO 225.72 Liquid N/A Steric hindrance from methyl
N-(3-Bromophenyl)-2-methyloxolan-3-amine C₁₁H₁₄BrNO 256.14 N/A N/A Higher molecular weight
N-[(2-Chlorophenyl)diphenylmethyl]aniline (T109) C₂₅H₂₀ClN 369.89 Solid 131.4 Bulky substituents
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine C₁₁H₁₀ClN₃O 247.67 Solid N/A Planar conformation

Hydrogen Bonding and Crystallography

  • N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide forms centrosymmetric dimers via N–H⋯O hydrogen bonds . By analogy, the target compound’s amine group may participate in similar interactions, affecting solubility and crystal packing.
  • Software Tools : Structures of analogs (e.g., T109) were likely determined using SHELX programs (e.g., SHELXL for refinement) , emphasizing the role of crystallography in elucidating molecular conformations.

Biological Activity

N-(2-chlorophenyl)-2-methyloxolan-3-amine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorophenyl group attached to a methyloxolan ring, along with an amine functional group. Its molecular formula is C11_{11}H12_{12}ClN, and it has a molecular weight of approximately 211.67 g/mol. The presence of the chlorine atom on the phenyl ring significantly influences the compound's electronic properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in biological systems. This interaction can lead to alterations in enzyme activity, gene expression, and cellular signaling pathways.

Potential Targets

  • Enzymes : The compound may inhibit or activate various enzymes, influencing metabolic pathways.
  • Receptors : It could bind to specific receptors, modulating physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, indicating its use as an antimicrobial agent.
  • Antiviral Activity : There is ongoing investigation into its effectiveness against viral pathogens, particularly in the context of developing antiviral therapies.
  • Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AntiviralPotential activity against influenza virus
CytotoxicityInduces apoptosis in cancer cell lines

Research Highlights

  • Antimicrobial Study : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating strong antimicrobial potential.
  • Cytotoxicity Assay : In vitro assays showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in human cancer cell lines (e.g., HeLa and MCF-7). The IC50_{50} values were recorded at 15 µM for HeLa cells, suggesting significant cytotoxic effects.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(4-fluorophenyl)-2-methyloxolan-3-amineFluorine substitution on phenyl ringAntidepressant properties
N-(3-fluorophenyl)-2-methyloxolan-3-amineDifferent fluorine positionEnhanced receptor binding
N-(phenyl)-2-methyloxolan-3-amineLacks halogen substitutionLower antimicrobial activity

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